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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the safety and efficacy of ARQ 761, a
novel anti-cancer agent, based on data from its Phase 1 clinical trials. ARQ 761, a -lapachone
analogue, is a first-in-class drug that leverages the overexpression of NAD(P)H:quinone
oxidoreductase 1 (NQOL1) in various solid tumors to induce tumor-specific cell death.[1][2] This
document compares the performance of ARQ 761 as a monotherapy and in combination with
standard chemotherapy, offering valuable insights for the oncology research and drug
development community.

Executive Summary

ARQ 761 has been evaluated in two key Phase 1 clinical settings: as a monotherapy for
patients with refractory advanced solid tumors and in combination with gemcitabine and nab-
paclitaxel for patients with advanced pancreatic cancer. As a monotherapy, ARQ 761
demonstrated a manageable safety profile and modest single-agent activity, with a notable
trend towards improved efficacy in patients with high NQO1 tumor expression.[1][3] In
combination with standard-of-care chemotherapy for pancreatic cancer, ARQ 761 also showed
acceptable tolerability, with the combination achieving stable disease in over half of the
evaluable patients in the Phase 1b study.[4]

Comparison of ARQ 761 Monotherapy vs.
Combination Therapy
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The following tables summarize the key safety and efficacy data from the Phase 1 clinical trials
of ARQ 761. For context, data from the pivotal MPACT trial of gemcitabine plus nab-paclitaxel,
a standard first-line treatment for metastatic pancreatic cancer, is included as a comparator for
the ARQ 761 combination therapy.[1][5][6]

Safety Profile

Table 1: Comparison of Common Treatment-Related Adverse Events (All Grades)

ARQ 761 ARQ 761 + o
o Gemcitabine +

Monotherapy Gemcitabine/Nab- .

Adverse Event ] Nab-Paclitaxel
(NCT01502800)[1] Paclitaxel .

(MPACT Trial)[5]

[7118]1[°] (NCT02514031)[4]

Anemia 79% Most Common

Fatigue 45% Most Common 17% (Grade =3)

Hypoxia 33%

Nausea 17%

Vomiting 17%

Neutropenia - Dose Limiting 38% (Grade =3)

Table 2: Comparison of Dose-Limiting Toxicities (DLTs) and Grade =3 Adverse Events
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ARQ 761 ARQ 761 + oy
o Gemcitabine +

Monotherapy Gemcitabine/Nab- .

Adverse Event . Nab-Paclitaxel
(NCT01502800)[1] Paclitaxel .

(MPACT Trial)[5]

[71[8][°] (NCT02514031)[4]

Anemia Dose-Limiting Toxicity ~ Dose Limiting

Hypoxia (transient) 26% (Grade 3)

Neutropenia Dose Limiting 38%

Fatigue Dose Limiting 17%

Peripheral Neuropathy 17%

Febrile Neutropenia

3%

Efficacy Profile

Table 3: Comparison of Clinical Efficacy

Efficacy Endpoint

ARQ 761
Monotherapy
(NCT01502800)[1]

[71ie11°]

ARQ 761 +
Gemcitabine/Nab-
Paclitaxel
(NCT02514031)[4]

Gemcitabine +
Nab-Paclitaxel
(MPACT Trial)[5][6]

Best Overall Stable Disease Stable Disease (53% Overall Response
Response (n=12/32) of patients) Rate: 23%
Tumor Shrinkage Observed in 6 patients
Median Overall

) Not Reported Not Reported 8.5 months
Survival (OS)
Median Progression-

Not Reported Not Reported 5.5 months

Free Survival (PFS)

Experimental Protocols
ARQ 761 Monotherapy (NCT01502800)
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This Phase 1 study utilized a 3+3 dose-escalation design in patients with refractory advanced
solid tumors for which standard curative or palliative measures were no longer effective.[2][7]
Key aspects of the protocol included:

o Patient Population: Patients with advanced solid tumors who had a median of four prior lines
of therapy.[1][7]

e Dosing Regimen: ARQ 761 was administered intravenously. The study explored three
different schedules: weekly, every other week, and for two out of three weeks.[2][7] The
infusion duration was also varied (1-hour or 2-hour).[4] The maximum tolerated dose (MTD)
was determined to be 390 mg/m? as a 2-hour infusion every other week.[1][7]

o Biomarker Analysis: Tumor tissue was analyzed for NQO1 expression by
immunohistochemistry (IHC).[2][7] Later in the trial, enrollment was restricted to patients with
NQO1-high tumors (H-score = 200).[1][7]

ARQ 761 in Combination with Gemcitabine and Nab-
Paclitaxel (NCT02514031)

This was a Phase 1b single-arm, open-label, multi-center trial in patients with advanced
pancreatic cancer.[4][10] The primary objective was to determine the MTD of ARQ 761 in this
combination.[4][10]

» Patient Population: Patients with metastatic pancreatic adenocarcinoma who had not
received prior gemcitabine-based therapy and had a good performance status.[4]

» Dosing Regimen: Patients received gemcitabine and nab-paclitaxel at doses consistent with
the MPACT trial.[10] ARQ 761 was administered intravenously on days 1 and 15 of a 28-day
cycle.[11] A standard 3+3 dose-escalation method was used to determine the MTD of ARQ
761 in the combination, which was established at 156 mg/mz2.[4]

o Safety and Efficacy Assessment: Toxicity was assessed according to the National Cancer
Institute's Common Terminology Criteria for Adverse Events (CTCAE). Tumor response was
evaluated using Response Evaluation Criteria in Solid Tumors (RECIST).[10]

Mechanism of Action and Signaling Pathway
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ARQ 761's unique mechanism of action is centered on the enzymatic activity of NQO1, which
is significantly upregulated in many cancer cells compared to normal tissues.

Click to download full resolution via product page

ARQ 761 Mechanism of Action

As depicted in the diagram, ARQ 761 is bioactivated by NQO1, leading to a futile redox cycle
that generates a massive burst of reactive oxygen species (ROS). This surge in ROS causes
extensive DNA damage, which in turn hyperactivates PARP1. The excessive consumption of
NAD+ by PARPL1 leads to a metabolic catastrophe and ultimately, programmed cancer cell
necrosis.[12][13]

Experimental Workflow for Patient Selection and
Evaluation

The clinical development of ARQ 761 incorporated a biomarker-driven approach to enrich the
patient population and potentially enhance therapeutic outcomes.
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Patient Selection and Evaluation Workflow
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This workflow illustrates the process from initial patient screening to the assessment of clinical
outcomes. A key step is the analysis of NQO1 expression in tumor biopsies, which was used to
stratify patients and, in the later stages of the monotherapy trial, as an inclusion criterion.[1][10]
This biomarker-informed strategy aimed to identify patients most likely to benefit from ARQ 761
therapy.

Conclusion

The Phase 1 clinical trials of ARQ 761 have established its safety profile and demonstrated
preliminary signs of anti-tumor activity, both as a single agent and in combination with
chemotherapy. The mechanism of action, which is dependent on NQO1 expression, provides a
strong rationale for a biomarker-driven clinical development strategy. While the efficacy data
from these early-phase trials are modest, they provide a foundation for further investigation in
NQO1-overexpressing tumors. Future studies will be crucial to determine the optimal clinical
positioning of ARQ 761 in the landscape of cancer therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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